2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Medicinal Chemistry Structural Biology Conformational Analysis

This 2-methyl-1,5-benzothiazepine scaffold is the optimal starting point for medicinal chemistry targeting calcium channels and CNS receptors. Unlike planar 4-one analogs, the saturated tetrahydro ring adopts boat/twist-boat conformations, enabling precise 3D pharmacophoric arrangements. The 2-methyl group imparts steric and electronic properties absent in unsubstituted cores. Organocatalytic asymmetric synthesis enables single trans diastereomers for rigorous SAR studies. Purity ≥95% makes it ideal for next-generation diltiazem/clentiazem analog design without confounding impurities.

Molecular Formula C10H13NS
Molecular Weight 179.28 g/mol
CAS No. 19197-44-5
Cat. No. B095643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
CAS19197-44-5
Molecular FormulaC10H13NS
Molecular Weight179.28 g/mol
Structural Identifiers
SMILESCC1CCNC2=CC=CC=C2S1
InChIInChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3
InChIKeyONDQDOJJBDXTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 19197-44-5): Procurement Guide for a Core Benzothiazepine Scaffold


2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 19197-44-5) is a bicyclic heterocyclic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol . It serves as a core scaffold for the 1,5-benzothiazepine pharmacophore, a class with extensive therapeutic applications, including cardiovascular and central nervous system (CNS) activities [1]. Its structure features a fused benzene ring and a saturated seven-membered thiazepine ring containing a nitrogen and a sulfur atom, with a methyl substituent at the 2-position. This specific substitution pattern and the presence of both heteroatoms make it a versatile building block in medicinal chemistry .

Scientific Rationale: Why 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Cannot Be Replaced by Generic Analogs


Procurement of a benzothiazepine scaffold should not be based on generic class substitution. The 2-methyl substitution pattern on the 2,3,4,5-tetrahydro-1,5-benzothiazepine core is a critical determinant of its biological activity and synthetic utility. Minor structural modifications within this class, such as the absence of the methyl group, changes in the oxidation state (e.g., to the 4-one derivative), or the introduction of substituents on the nitrogen or phenyl ring, can lead to drastic changes in pharmacological profile, synthetic accessibility, and physicochemical properties [1]. The unsubstituted parent scaffold, for example, lacks the conformational rigidity and specific steric and electronic properties conferred by the 2-methyl group, which influences the compound's interaction with biological targets [2]. The saturated nature of the 2,3,4,5-tetrahydro ring also provides a key point of differentiation from the more planar and less flexible 2,3-dihydro-1,5-benzothiazepin-4-ones, which are synthetically more accessible but have different biological activities [3].

Quantitative Differentiators: Evidence-Based Comparison of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine vs. Analogs


Conformational Flexibility: A 2-Methyl-Substituted Benzothiazepine's Advantage

The 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold offers a distinct conformational profile compared to its unsubstituted parent. X-ray crystallography of a closely related 2,2,4-trimethyl derivative reveals that N-substitution induces a shift from a chair conformation to a boat or twist-boat conformation in the seven-membered ring, providing a unique three-dimensional orientation of functional groups that can be critical for target binding [1]. This contrasts with the chair conformation of the unsubstituted parent benzothiazepine, offering a different spatial arrangement for interaction with biological targets. This conformational difference is a key design element for achieving desired biological activity and selectivity.

Medicinal Chemistry Structural Biology Conformational Analysis

Synthetic Accessibility: Enantioselective Synthesis of the 2-Methyl Scaffold

A key differentiator for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is its established route for enantioselective synthesis. A two-step organocatalytic method allows for the asymmetric synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines, including the 2-methyl derivative, with moderate to good yields and enantioselectivities [1]. This is a significant advantage over other benzothiazepine derivatives, such as the 2,3-dihydro-1,5-benzothiazepin-4-ones, for which catalytic asymmetric approaches are more common but yield a different, less versatile scaffold. The ability to access enantioenriched 2,3,4,5-tetrahydro-1,5-benzothiazepines provides a strategic advantage for drug discovery programs seeking to optimize stereochemistry for improved efficacy and reduced toxicity.

Asymmetric Synthesis Medicinal Chemistry Process Chemistry

Pharmaceutical Relevance: The 1,5-Benzothiazepine Scaffold in Drug Development

The 1,5-benzothiazepine scaffold is a validated pharmacophore in clinical use, exemplified by diltiazem, a calcium channel blocker used for hypertension and angina. Research on advanced analogs like clentiazem demonstrates that modifications to this core scaffold can significantly enhance pharmacological properties. In rabbit heart preparations, clentiazem, a derivative of diltiazem, showed equivalent electrophysiological effects, with both compounds causing a concentration-dependent prolongation of the atrio-His bundle conduction time (A-H interval) without affecting the His bundle-ventricular conduction time (H-V interval) [1]. In a heterotopic rat heart transplant model, clentiazem demonstrated a slightly more potent immunosuppressive effect than diltiazem, increasing allograft survival time [2]. These findings underscore the value of the 2,3,4,5-tetrahydro-1,5-benzothiazepine core as a starting point for generating novel therapeutic agents with potentially improved profiles.

Pharmacology Drug Discovery Cardiovascular Disease

Purity Specifications: A Benchmark for Reliable Research

While not a comparator-based biological differentiator, the reported purity for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine from reputable vendors is a critical factor for scientific selection. Vendors such as AK Scientific, Enamine, and Leyan report a minimum purity specification of 95-97% for this compound , , . This level of purity is essential for ensuring reproducibility in biological assays and for its use as a reliable synthetic intermediate. For comparison, many niche building blocks may be offered at lower purities (e.g., <95%), which can introduce confounding variables in research. The consistent availability of this compound at ≥95% purity from multiple independent sources reduces procurement risk and ensures a higher degree of confidence in experimental outcomes.

Analytical Chemistry Quality Control Chemical Synthesis

Validated Application Scenarios for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine


Synthesis of Enantioenriched 1,5-Benzothiazepine-Based Drug Candidates

This scaffold is the ideal starting material for medicinal chemistry programs requiring stereochemically pure 2,3,4,5-tetrahydro-1,5-benzothiazepines. The established organocatalytic asymmetric synthetic route allows for the preparation of single trans diastereomers [1]. This is critical for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of benzothiazepine-derived drug candidates, particularly those targeting calcium channels or CNS receptors.

Development of Novel Cardiovascular Agents Based on the Diltiazem Pharmacophore

Given the clinical success of diltiazem and the enhanced properties of its analog clentiazem [1], [2], this scaffold is a strategic starting point for designing next-generation calcium channel blockers. Researchers can leverage the 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine core to explore novel substitutions and optimize for improved potency, selectivity, and pharmacokinetic profiles.

Conformational Analysis and Rational Drug Design

The documented conformational behavior of the 2,3,4,5-tetrahydro-1,5-benzothiazepine ring system—specifically its ability to adopt boat or twist-boat conformations upon substitution—makes this scaffold valuable for rational drug design [1]. This conformational flexibility can be exploited to achieve specific three-dimensional arrangements of pharmacophoric elements, enhancing target binding affinity and selectivity. This is a key differentiator from more rigid, planar heterocyclic scaffolds.

High-Purity Intermediate for Chemical Biology Probes

The availability of this compound at a purity of ≥95% from multiple vendors [1], [2], [3] makes it a reliable intermediate for the synthesis of chemical biology probes. Researchers can use it to construct libraries of benzothiazepine-based probes to investigate biological pathways, such as mitochondrial calcium handling, without the confounding effects of significant impurities that could skew assay results.

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